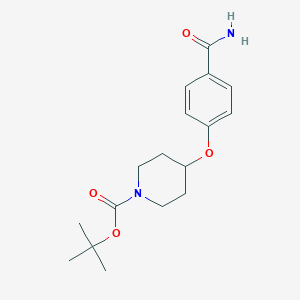

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

Descripción general

Descripción

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H24N2O4 and a molecular weight of 320.39 g/mol . It is a solid compound that is typically stored in an inert atmosphere at room temperature . This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 4-(4-carbamoylphenoxy)piperidine with tert-butyl chloroformate under specific reaction conditions . The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and reduce costs.

Análisis De Reacciones Químicas

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its piperidine core is known for interacting with neurotransmitter receptors, making it a candidate for developing drugs that modulate these pathways .

Case Study: NLRP3 Inhibition

Recent studies have demonstrated that derivatives of this compound exhibit significant NLRP3 inhibitory activity, which is crucial in treating inflammatory diseases. In vitro assays showed that compounds synthesized from this compound effectively reduced pyroptosis in macrophages, indicating potential therapeutic applications in conditions like gout and type 2 diabetes .

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a key precursor in synthesizing more complex structures, including those used in drug discovery. Its ability to undergo various chemical transformations allows researchers to create diverse derivatives tailored for specific biological activities.

Synthetic Pathway Example

One common synthetic route involves the conversion of this compound into acyl chlorides, which can then react with amines or alcohols to form new compounds with enhanced pharmacological profiles .

Biological Research

Mechanistic Studies

The compound's interactions with biological targets have made it a valuable tool in mechanistic studies. Its derivatives are used to investigate the roles of piperidine-containing molecules in cellular signaling pathways and receptor interactions.

Example of Biological Impact

In experiments evaluating the cytotoxic effects on THP-1 cells, researchers found that varying concentrations of synthesized derivatives influenced cell viability and inflammatory responses, providing insights into their potential use as anti-inflammatory agents .

Data Table: Summary of Research Findings

Industrial Applications

Fine Chemicals Production

In addition to its pharmaceutical uses, this compound is employed in producing fine chemicals and specialty compounds used across various industries, including agrochemicals and materials science.

Industrial Synthesis Techniques

The scaling up of synthesis methods for industrial applications involves optimizing reaction conditions to ensure high yields and purity levels while minimizing environmental impact through green chemistry principles .

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use in research .

Comparación Con Compuestos Similares

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate can be compared with similar compounds such as:

tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.

N-Boc-4-piperidineacetaldehyde: This compound is employed as a building block in the synthesis of various pharmaceuticals and organic molecules.

tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate: Used as an intermediate in the synthesis of more complex chemical entities.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of research applications.

Actividad Biológica

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and research findings from various studies.

- Molecular Formula : C₁₇H₂₄N₂O₄

- Molecular Weight : 320.38 g/mol

- CAS Number : 609781-33-1

Structure

The compound features a piperidine ring substituted with a tert-butyl group and a phenoxy group containing a carbamoyl moiety. This unique structure may contribute to its biological properties.

Antimicrobial Properties

Research has indicated that This compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Another significant area of research involves the compound's anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of cancer cells in vitro. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in specific cancer cell lines .

Case Study: In Vitro Evaluation

A notable case study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against breast cancer .

The proposed mechanism of action for This compound includes:

- Inhibition of Protein Kinases : The compound may target specific kinases involved in cell signaling pathways that regulate cell growth and survival.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.

Summary of Studies

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains | |

| Anticancer Activity | Induces apoptosis in MCF-7 cells | |

| Mechanism of Action | Inhibits protein kinases and generates ROS |

Ongoing Research

Current research is focused on optimizing the structure of This compound to enhance its biological activity and reduce toxicity. Various derivatives are being synthesized and tested for improved efficacy.

Propiedades

IUPAC Name |

tert-butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-14(9-11-19)22-13-6-4-12(5-7-13)15(18)20/h4-7,14H,8-11H2,1-3H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEPMWIIELZLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630192 | |

| Record name | tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609781-33-1 | |

| Record name | tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.